

# BI 01383298: A Technical Guide to a Selective TRPC6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BI 01383298 |           |
| Cat. No.:            | B15584180   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational drug **BI 01383298** (also known as BI 764198), a novel small molecule inhibitor targeting the Transient Receptor Potential Cation Channel, subfamily C, member 6 (TRPC6). This document outlines the core pharmacology of BI 764198, its mechanism of action, relevant signaling pathways, and a summary of its clinical investigation, with a focus on its development for proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS).

# Core Target: Transient Receptor Potential Canonical 6 (TRPC6)

The primary molecular target of BI 764198 is the TRPC6 ion channel.[1][2] TRPC6 is a non-selective cation channel permeable to Ca<sup>2+</sup> and other cations, expressed in various tissues, including the podocytes of the kidney's glomerulus.[1]

### Pathophysiological Role of TRPC6 in Podocytes

In podocytes, TRPC6 is a critical component of the slit diaphragm signaling complex. Gain-of-function mutations or overexpression of TRPC6 leads to excessive intracellular calcium influx.

[1] This calcium overload triggers a cascade of detrimental events, including cytoskeletal rearrangement, effacement of podocyte foot processes, and ultimately, podocyte depletion.

[1] This damage to the glomerular filtration barrier results in proteinuria, a hallmark of diseases like



FSGS.[1] Consequently, the targeted inhibition of TRPC6 presents a promising therapeutic strategy to mitigate podocyte injury and reduce proteinuria.[1]

## Pharmacology of BI 764198

BI 764198 is characterized as a potent and highly selective, orally bioavailable inhibitor of the TRPC6 channel.[1][3] While specific quantitative data on the potency (IC50) and selectivity of BI 764198 against other TRPC channels are not yet publicly disclosed, the pharmacological profile of a closely related compound from the same developer, BI 749327, provides a strong indication of the expected high selectivity.

### **Quantitative Data Presentation**

Table 1: Potency and Selectivity of the TRPC6 Inhibitor BI 749327 (a close analog of BI 764198)

| Target      | IC50 (nM) | Selectivity vs. TRPC6 |
|-------------|-----------|-----------------------|
| Mouse TRPC6 | 13        | -                     |
| Mouse TRPC3 | 1,100     | 85-fold               |
| Mouse TRPC7 | 550       | 42-fold               |

(Data sourced from Lin B.L., et al. (2019))

## **Clinical Development of BI 764198**

BI 764198 has undergone Phase 1 clinical trials in healthy volunteers and is currently in Phase 2 clinical development for the treatment of FSGS.

# **Phase 1 Clinical Trial Summary**

Phase 1 studies have demonstrated that BI 764198 is generally well-tolerated in healthy volunteers.[4][5] The pharmacokinetic profile supports once-daily oral dosing.[4]

Table 2: Summary of Phase 1 Clinical Trial Findings for BI 764198



| Study Population     | Dosing                                                                             | Key Findings                                                                                                                         |
|----------------------|------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Healthy Japanese Men | Single doses of 20 mg;<br>Multiple daily doses of 40,<br>80, or 160 mg for 2 weeks | Well-tolerated; exposure increased nearly dose-proportionally up to 80 mg. Most common adverse events were diarrhea and headache.[5] |

| Healthy Volunteers & Participants with Kidney Impairment | Single rising doses and multiple rising doses | Well-tolerated; pharmacokinetics were approximately linear. Food did not significantly affect pharmacokinetics.[4] |

### **Phase 2 Clinical Trial in FSGS**

A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial (NCT05213624) was designed to evaluate the efficacy, safety, and tolerability of BI 764198 in patients with primary FSGS or FSGS with a documented TRPC6 gene mutation.[1]

Table 3: Efficacy Outcomes of Phase 2 Trial of BI 764198 in FSGS at 12 Weeks

| Treatment Group   | Proportion of Patients with ≥25% Reduction in UPCR | Placebo-Corrected Mean<br>Change in UPCR |
|-------------------|----------------------------------------------------|------------------------------------------|
| Placebo           | 7% (1 of 14)                                       | -                                        |
| BI 764198 (20 mg) | 44% (8 of 18)                                      | -39.82% (p=0.002)[6]                     |
| BI 764198 (40 mg) | 14% (2 of 14)                                      | Not reported                             |
| BI 764198 (80 mg) | 43% (6 of 14)                                      | Not reported                             |

(Data reported from an oral presentation at the American Society of Nephrology Kidney Week 2025)[6]

The study concluded that BI 764198 lowered proteinuria in patients with FSGS and was well-tolerated.[6] Notably, in a small subgroup of patients with TRPC6 mutations, 100% of those



treated with BI 764198 achieved a proteinuria response, compared to none in the placebo group.[6]

# Signaling Pathways and Experimental Workflows TRPC6-Mediated Signaling Pathway in Podocytes

The activation of TRPC6 in podocytes initiates a signaling cascade that contributes to cellular injury. This pathway is a key area of investigation for the therapeutic effects of BI 764198.





Click to download full resolution via product page

Caption: TRPC6 signaling pathway in podocytes and the inhibitory action of BI 764198.



## **Experimental Workflow for Inhibitor Characterization**

The characterization of a novel TRPC6 inhibitor like BI 764198 follows a logical progression from in vitro validation to clinical trials.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI 764198 for Focal Segmental Glomerulosclerosis · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A randomized, Phase I study of the safety, tolerability, and pharmacokinetics of BI 764198, a transient receptor potential channel 6 (TRPC6) inhibitor, in healthy Japanese men PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]
- To cite this document: BenchChem. [BI 01383298: A Technical Guide to a Selective TRPC6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15584180#bi-01383298-target-protein]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com